6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(acridin-9-ylamino)phenyl]hexanamide involves the reaction of acridine derivatives with appropriate amines and hexanoic acid derivatives. The reaction typically requires the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine. The reaction conditions often involve refluxing the mixture at elevated temperatures for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-[4-(acridin-9-ylamino)phenyl]hexanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
6-[4-(acridin-9-ylamino)phenyl]hexanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-[4-(acridin-9-ylamino)phenyl]hexanamide primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerases. This disruption can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Acriflavine: Shares the acridine core and is used as an anti-bacterial agent.
Proflavine: Another acridine derivative with anti-bacterial properties.
Quinacrine: Known for its anti-malarial and anti-cancer activities.
Uniqueness
6-[4-(acridin-9-ylamino)phenyl]hexanamide is unique due to its specific structure, which allows for targeted interactions with DNA and enzymes. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and development .
Properties
CAS No. |
66147-61-3 |
---|---|
Molecular Formula |
C26H29N3O4S |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid |
InChI |
InChI=1S/C25H25N3O.CH4O3S/c26-24(29)13-3-1-2-8-18-14-16-19(17-15-18)27-25-20-9-4-6-11-22(20)28-23-12-7-5-10-21(23)25;1-5(2,3)4/h4-7,9-12,14-17H,1-3,8,13H2,(H2,26,29)(H,27,28);1H3,(H,2,3,4) |
InChI Key |
JCVJLSJAEWLINE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.